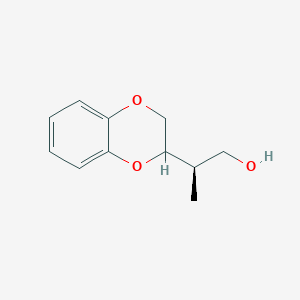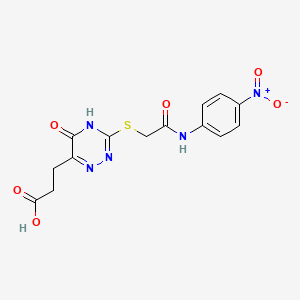
3-(3-((2-((4-Nitrophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The nitrophenyl group would contribute to the aromaticity of the molecule, while the triazinyl group would add a heterocyclic component. The propanoic acid group would provide a carboxylic acid functionality .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the nitrophenyl group, the triazinyl group, and the propanoic acid group. The nitro group in the nitrophenyl group is a strong electron-withdrawing group, which could make the compound susceptible to nucleophilic attack. The triazinyl group could potentially undergo reactions at the nitrogen atoms, and the propanoic acid group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitrophenyl group, the triazinyl group, and the propanoic acid group could affect properties such as solubility, melting point, and boiling point .科学的研究の応用
Solid-phase Synthesis
Solid-phase synthesis techniques involving related heterocyclic and aromatic compounds have been explored for the efficient production of diverse analogs. For example, Dixon et al. (2005) describe a solid-phase synthetic route to quinoxaline, thiazine, and oxazine analogs, which could be relevant for synthesizing related compounds (Dixon et al., 2005).
Antimicrobial Agents
The synthesis of fluorinated amino-heterocyclic compounds with 1,2,4-triazin-3-yl moieties, as reported by Bawazir and Abdel-Rahman (2018), shows that compounds with similar structural features can exhibit high antimicrobial activity. Such findings suggest potential research applications in developing new antimicrobial agents (Bawazir & Abdel-Rahman, 2018).
Anticancer Activity
Compounds related to 1,2,4-triazin-5(4H)-ones have been synthesized and evaluated for their anticancer activities. Saad and Moustafa (2011) report significant in vitro anticancer activities for certain S-glycosyl and S-alkyl derivatives, indicating potential applications in cancer research and therapy (Saad & Moustafa, 2011).
Biomaterials Development
The exploration of novel biomaterials, such as polyamides containing uracil and adenine, demonstrates the utility of heterocyclic and aromatic compounds in developing materials with potential biomedical applications. Hattori and Kinoshita (1979) synthesized polyamides that are soluble in water, suggesting their use in biomedical engineering and drug delivery systems (Hattori & Kinoshita, 1979).
Fluorescent Probes for Environmental Monitoring
Das and Mandal (2018) developed fluorescent probes for ultrafast and highly selective sensing of 2,4,6-trinitrophenol (TNP) in water, showcasing the application of triazine-based compounds in environmental monitoring and safety (Das & Mandal, 2018).
将来の方向性
特性
IUPAC Name |
3-[3-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O6S/c20-11(15-8-1-3-9(4-2-8)19(24)25)7-26-14-16-13(23)10(17-18-14)5-6-12(21)22/h1-4H,5-7H2,(H,15,20)(H,21,22)(H,16,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGKABKQZXPXPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-((2-((4-Nitrophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

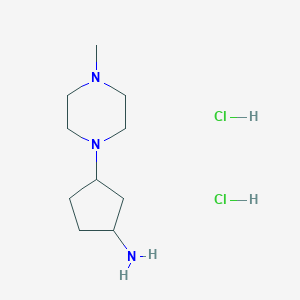
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide](/img/structure/B2734901.png)
![2-Thia-6-azaspiro[3.4]octane](/img/structure/B2734903.png)
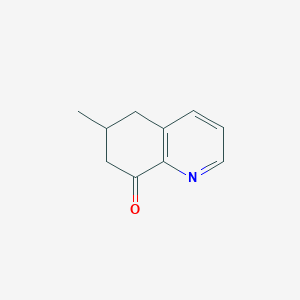
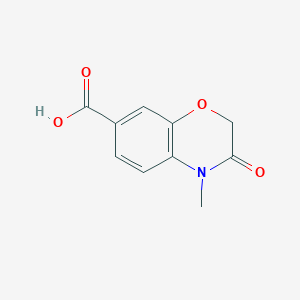
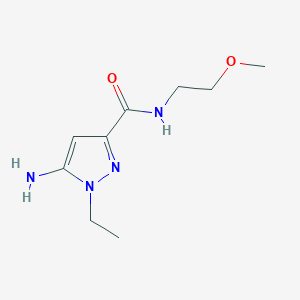
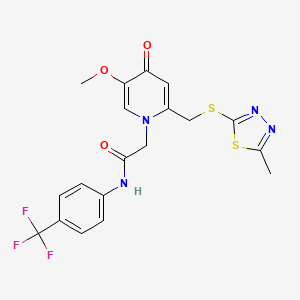
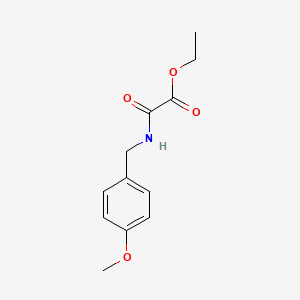
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2734914.png)
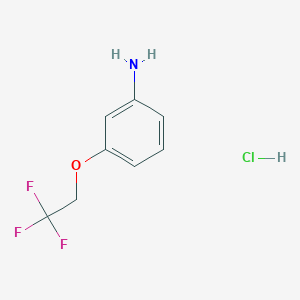
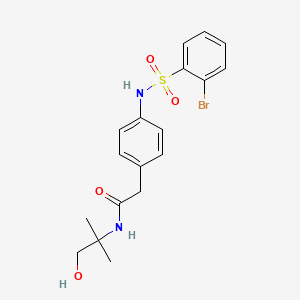
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2734917.png)
![3-fluoro-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2734920.png)
